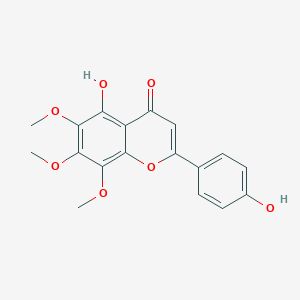

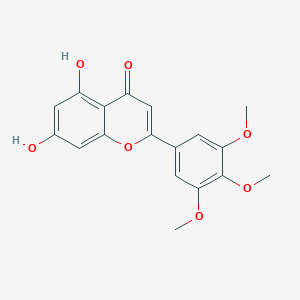

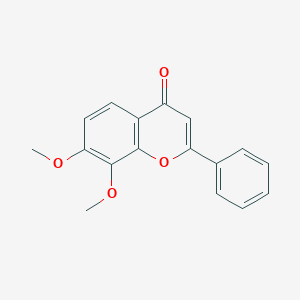

7,8-Dimethoxyflavone

Descripción general

Descripción

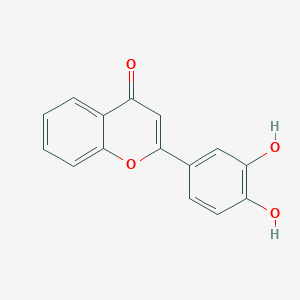

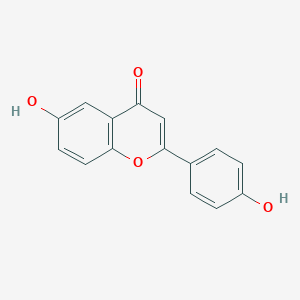

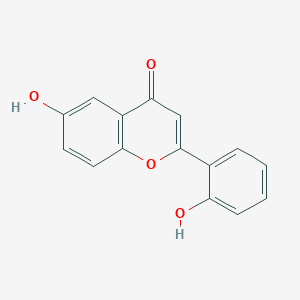

7,8-DIMETOXIFLAVONA es un compuesto flavonoides caracterizado por la presencia de grupos metoxilo en las posiciones 7 y 8 de la estructura de la flavona. Los flavonoides son una clase de metabolitos secundarios vegetales conocidos por sus diversas actividades biológicas, que incluyen propiedades antioxidantes, antiinflamatorias y anticancerígenas .

Métodos De Preparación

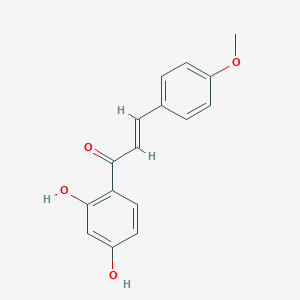

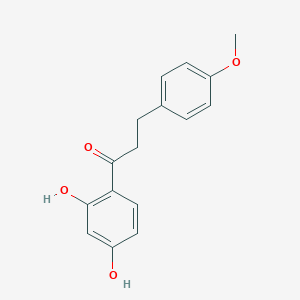

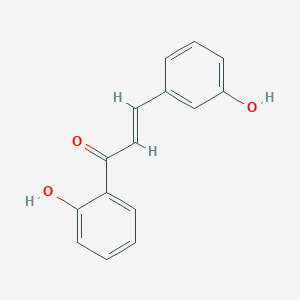

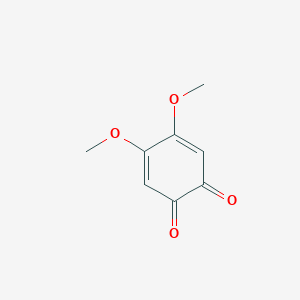

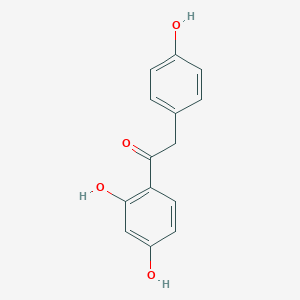

Rutas sintéticas y condiciones de reacción: La síntesis de 7,8-DIMETOXIFLAVONA generalmente implica la metoxilación de un precursor de flavona. Un método común comienza con crisina, que se somete a bromación para formar 6,8-dibromocrisina. Este intermedio se somete luego a metanolisis en presencia de un catalizador de bromuro de cobre para producir 7,8-DIMETOXIFLAVONA .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para 7,8-DIMETOXIFLAVONA no están bien documentados, el enfoque general implica la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente. La optimización de las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador, es crucial para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: 7,8-DIMETOXIFLAVONA puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Esta reacción puede reducir los grupos carbonilo a grupos hidroxilo.

Sustitución: Los grupos metoxilo pueden ser reemplazados por otros sustituyentes en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores utilizados con frecuencia.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Química: Sirve como precursor para la síntesis de otros derivados de flavonoides.

Biología: Exhibe significativas actividades antioxidantes y antiinflamatorias, lo que la convierte en un compuesto valioso para el estudio de los procesos celulares y las vías de señalización.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas.

Mecanismo De Acción

El mecanismo de acción de 7,8-DIMETOXIFLAVONA implica su interacción con varios objetivos y vías moleculares:

Actividad antioxidante: Mejora la defensa antioxidante celular al activar la vía Nrf-2/HO-1.

Neuroprotección: Promueve la supervivencia y el crecimiento neuronal al activar la señalización de TrkB, que es crucial para la neuroprotección y la función cognitiva.

Efectos antiinflamatorios: Inhibe las citoquinas y enzimas proinflamatorias, lo que reduce la inflamación.

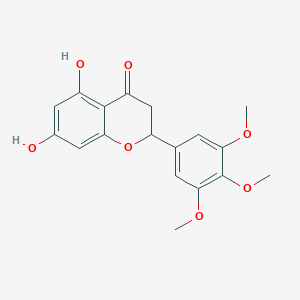

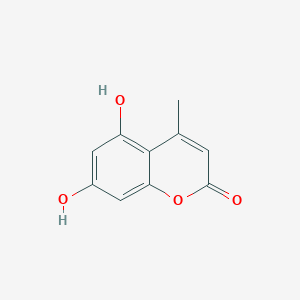

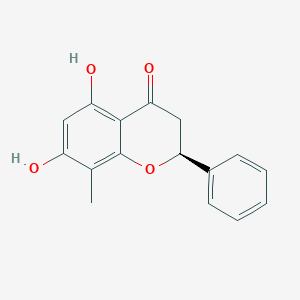

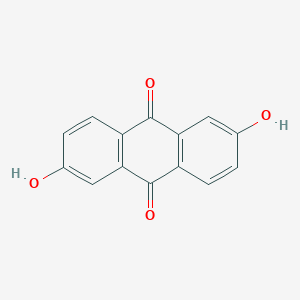

Compuestos similares:

7,8-DIHIDROXIFLAVONA: Conocida por sus efectos neuroprotectores y su capacidad para activar la señalización de TrkB.

5-HIDROXI-3,7-DIMETOXIFLAVONA: Exhibe una potente actividad inhibitoria contra la regulación del ciclo celular mediada por Ca2±.

5,7-DIMETOXIFLAVONA: Otro flavonoide con significativas actividades biológicas.

Singularidad: 7,8-DIMETOXIFLAVONA es única debido a sus sustituciones específicas de metoxilo, que confieren propiedades químicas y biológicas distintas. Su capacidad para modular múltiples vías moleculares la convierte en un compuesto versátil para diversas aplicaciones científicas y médicas .

Comparación Con Compuestos Similares

7,8-DIHYDROXYFLAVONE: Known for its neuroprotective effects and ability to activate TrkB signaling.

5-HYDROXY-3,7-DIMETHOXYFLAVONE: Exhibits potent inhibitory activity against Ca2±mediated cell-cycle regulation.

5,7-DIMETHOXYFLAVONE: Another flavonoid with significant biological activities.

Uniqueness: 7,8-DIMETHOXYFLAVONE is unique due to its specific methoxy substitutions, which confer distinct chemical and biological properties. Its ability to modulate multiple molecular pathways makes it a versatile compound for various scientific and medical applications .

Propiedades

IUPAC Name |

7,8-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRQQECDVUXBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351009 | |

| Record name | 7,8-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65548-54-1 | |

| Record name | 7,8-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7,8-Dimethoxyflavone exert its anti-inflammatory effects?

A1: While the exact mechanism is still under investigation, research suggests that this compound might exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-8 and IL-1β. One study demonstrated this effect in human monocytic THP-1 cells stimulated with Propionibacterium acnes [].

Q2: Are there other potential mechanisms of action for this compound?

A2: Yes, this compound has shown potential to inhibit phosphodiesterase (PDE) enzymes []. This inhibition could contribute to its tracheal smooth muscle relaxant properties, supporting its traditional use in treating respiratory diseases.

Q3: Does this compound affect the NF-κB pathway?

A3: Research suggests that this compound can significantly inhibit the transcriptional activity of NF-κB in LPS/IFN-γ stimulated RAW 264.7 macrophages []. This inhibition could contribute to its anti-inflammatory effects by suppressing the production of inflammatory mediators.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H14O4, and its molecular weight is 282.29 g/mol.

Q5: What spectroscopic data is available for characterizing this compound?

A5: Numerous studies utilize various spectroscopic techniques to characterize this compound. These include UV, IR, MS, 1H NMR, 13C NMR, and 2D NMR [, , , , , , , , , , ]. These analyses confirm its structure and purity.

Q6: How do structural modifications of this compound influence its biological activity?

A6: Studies suggest that the position and number of methoxy groups on the flavone backbone can significantly affect the biological activity. For instance, 7-Methoxyflavone exhibited stronger inhibition of PGE2 production and higher membrane permeability compared to this compound []. This highlights the importance of the specific substitution pattern for activity.

Q7: What is known about the stability of this compound?

A7: Limited information is available regarding the stability of this compound under various conditions. Further research is needed to assess its stability profile and develop appropriate formulation strategies to enhance its stability and bioavailability.

Q8: What is known about the pharmacokinetic profile of this compound?

A8: Currently, detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. Further investigations are needed to understand its pharmacokinetic behavior in vivo.

Q9: Has this compound demonstrated efficacy in any in vitro or in vivo models?

A9: Yes, this compound has shown promising in vitro activities, particularly in inhibiting P. acnes-induced cytokine production in human cells []. It also demonstrated anti-inflammatory effects in an oxazolone-induced atopic dermatitis-like model in mice [].

Q10: What about the tracheal smooth muscle relaxant properties of this compound?

A10: Studies have shown that this compound, particularly when referred to as gnaphaliin B, exhibits potent relaxant properties on guinea pig tracheal preparations [, ]. This activity supports its traditional use in treating respiratory ailments.

Q11: What analytical methods are used to identify and quantify this compound?

A11: Commonly employed techniques include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.